3-Bromo-7-fluoroquinoline
Description
Significance of Halogenated Quinoline (B57606) Scaffolds in Contemporary Chemical and Biological Research
Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a foundational scaffold in medicinal chemistry and materials science. jmcs.org.mx The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—onto the quinoline core gives rise to halogenated quinoline scaffolds, a class of molecules with significantly modified and often enhanced chemical and biological properties. sigmaaldrich.com
The incorporation of halogens, particularly fluorine and bromine, has a profound impact on the molecule's physicochemical characteristics. Fluorine, being the most electronegative element, can alter a molecule's acidity, basicity, and metabolic stability. Its presence is often associated with increased lipophilicity and improved binding affinity to biological targets. sigmaaldrich.com Bromine, on the other hand, can also enhance biological activity and provides a reactive site for further chemical modifications through reactions like palladium-catalyzed cross-coupling. smolecule.com This dual halogenation strategy, as seen in compounds like 3-Bromo-7-fluoroquinoline, allows for a fine-tuning of electronic properties and biological function.
In contemporary research, halogenated quinolines are investigated for a wide range of applications. They are pivotal in the development of new therapeutic agents, with studies exploring their potential as antibacterial, anticancer, antiviral, and antimalarial drugs. smolecule.comchemsrc.com The halogen substituents are often key to the mechanism of action, for instance, by enhancing the inhibition of enzymes crucial for pathogen survival, such as bacterial DNA gyrase or topoisomerase IV. The strategic placement of halogens on the quinoline ring is a critical aspect of structure-activity relationship (SAR) studies, aiming to optimize potency and selectivity while minimizing off-target effects. sigmaaldrich.com
Historical and Current Overview of Quinolines as Central Research Targets
The history of quinoline in research is intrinsically linked to the fight against malaria. The first quinoline-based drug, quinine (B1679958), was isolated from the bark of the Cinchona tree in the 19th century and became the primary treatment for malaria for centuries. guidechem.com This natural product laid the groundwork for the development of synthetic quinoline antimalarials like chloroquine (B1663885) and mefloquine. The structural elucidation of quinine and its total synthesis in the mid-20th century further cemented the quinoline scaffold as a "privileged" structure in drug discovery. thieme-connect.com
The discovery of nalidixic acid in the 1960s, a quinolone carboxylic acid, marked a new era for this class of compounds as potent antibacterial agents. mdpi.com Subsequent research led to the development of fluoroquinolones, which have a fluorine atom at the C-6 position and exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.govambeed.com These compounds function by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are vital for DNA replication. nih.gov
Currently, research into quinoline derivatives continues to expand beyond infectious diseases. The versatility of the quinoline ring allows it to be a core component in the design of agents targeting a multitude of diseases. There is a strong and growing interest in quinoline-containing compounds as potential anticancer agents, with research focusing on their ability to inhibit cancer cell proliferation and induce apoptosis. smolecule.comgoogle.com Furthermore, quinolines are utilized in materials science for creating dyes, polymers, and semiconductors due to their unique electronic and photophysical properties. jmcs.org.mx
Rationale and Research Objectives for Investigating this compound
While extensive research has been conducted on various halogenated quinolines, the specific isomer This compound remains a less explored entity in published academic literature. However, its structure suggests clear objectives for future investigation based on the known properties of its chemical relatives.
The primary rationale for studying this compound stems from the potential synergistic effects of its dual halogenation. The presence of a fluorine atom at the 7-position and a bromine atom at the 3-position creates a unique electronic and steric profile. This specific arrangement could lead to novel binding interactions with biological targets that differ from more commonly studied isomers.
Key research objectives for investigating this compound would include:
Synthesis and Characterization: Developing efficient and regioselective synthetic routes to produce this compound in high purity. A potential strategy could involve the Friedländer reaction of a 2-amino-4-fluorobenzaldehyde (B111960) with an α-bromoketone, a method known for producing 3-haloquinolines. thieme-connect.com Another approach could be the direct bromination of 7-fluoroquinoline (B188112). Subsequent characterization using modern spectroscopic techniques (NMR, MS, IR) would be essential to confirm its structure.
Exploration of Biological Activity: Screening the compound for a range of biological activities, particularly as an antibacterial and anticancer agent. Studies on the related compound, 3-Bromo-8-fluoroquinoline, have shown potential in inhibiting cancer cell proliferation and activity against various bacteria, providing a strong basis for investigating this compound in these areas. smolecule.com
Structure-Activity Relationship (SAR) Studies: Using this compound as a scaffold for further chemical modification. The bromine atom at the C-3 position is particularly suitable for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions), allowing for the introduction of various aryl or alkyl groups. smolecule.com This would enable the creation of a library of derivatives to systematically study how structural changes impact biological activity.
Materials Science Applications: Investigating its potential use in the development of novel organic electronic materials, leveraging the electronic properties conferred by the bromo-fluoro substitution pattern.
The compound is commercially available for research purposes, indicating its accessibility for such scientific exploration.
Research Data and Compound Properties
Detailed Research Findings
Specific academic studies focusing exclusively on the biological activities of This compound (CAS 225366-90-5) are not widely available in the current body of scientific literature. However, research on closely related isomers provides a strong predictive framework for its potential applications. For instance, 3-Bromo-8-fluoroquinoline has been investigated for its anticancer properties, where it was found to inhibit the proliferation of cancer cells, and for its antibacterial effects. smolecule.com The bromine atom at the C-3 position and the fluorine atom are believed to enhance binding affinity to molecular targets like enzymes or receptors.
Synthetic strategies for halogenated quinolines are well-documented. A general method for producing 3-haloquinolines is the Friedländer reaction, which involves the condensation of an ortho-aminocarbonyl compound with an α-haloketone. thieme-connect.com For 3-bromoquinolines specifically, this would involve an α-bromoketone. Another relevant synthesis is that of 3-bromo-7-hydroxyquinoline , which starts from 7-hydroxyquinoline (B1418103). The process involves protecting the hydroxyl group, followed by bromination at the 3-position using N-bromosuccinimide (NBS), and subsequent deprotection. bldpharm.com A similar multi-step process starting from a 7-fluoroquinoline precursor could likely be adapted to synthesize this compound.
Interactive Data Table: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 225366-90-5 | chemicalbook.combldpharm.combiosynth.com |
| Molecular Formula | C₉H₅BrFN | sigmaaldrich.comcymitquimica.com |
| Molecular Weight | 226.05 g/mol | sigmaaldrich.comcymitquimica.com |
| Boiling Point | 279.7±20.0 °C | bldpharm.com |
| IUPAC Name | This compound | N/A |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-7-fluoroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCKAJPCLUODAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744250 | |
| Record name | 3-Bromo-7-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
225366-90-5 | |
| Record name | 3-Bromo-7-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Reaction Mechanisms of 3 Bromo 7 Fluoroquinoline in Organic Transformations
Mechanistic Investigations of Bromine and Fluorine Substituent Effects on Quinoline (B57606) Reactivity
The reactivity of the quinoline ring system is inherently polarized. The pyridine (B92270) ring is electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack but resistant to electrophilic substitution. Conversely, the carbocyclic benzene (B151609) ring is more electron-rich and typically undergoes electrophilic substitution. byjus.com The introduction of bromine at the C-3 position and fluorine at the C-7 position significantly modulates this intrinsic reactivity.
The bromine atom at the C-3 position, located on the electron-poor pyridine ring, primarily exerts a strong electron-withdrawing inductive effect (-I). This effect further reduces the electron density of the pyridine ring, enhancing its susceptibility to nucleophilic attack while making electrophilic attack even less favorable. The C-3 bromine serves as an excellent leaving group, particularly in metal-catalyzed cross-coupling reactions.
The fluorine atom at the C-7 position, on the benzene ring, also has a powerful inductive electron-withdrawing effect (-I), which is complemented by a weaker, electron-donating mesomeric effect (+M). The inductive effect generally dominates, deactivating the benzene ring towards traditional electrophilic substitution compared to unsubstituted quinoline. However, this electron withdrawal is crucial for activating the ring towards nucleophilic aromatic substitution (SNAr), a reaction pathway that is typically difficult for simple aryl halides. libretexts.org In SNAr mechanisms, strong electron-withdrawing groups stabilize the negatively charged intermediate (a Meisenheimer complex), thereby lowering the activation energy of the reaction. libretexts.org
The combined electronic influences of these two halogens create a unique reactivity profile, summarized in the table below.
| Substituent | Position | Ring | Primary Electronic Effect | Impact on Reactivity |
| Bromine | C-3 | Pyridine | Strong Inductive Withdrawal (-I) | Activates C-3 for nucleophilic attack/cross-coupling; deactivates the pyridine ring for electrophilic attack. |
| Fluorine | C-7 | Benzene | Strong Inductive Withdrawal (-I), Weak Mesomeric Donation (+M) | Deactivates the benzene ring for electrophilic attack; activates the ring for potential Nucleophilic Aromatic Substitution (SNAr). |
Exploration of Reaction Pathways in Derivatization Reactions Involving 3-Bromo-7-fluoroquinoline
The dual halogenation of this compound provides distinct handles for a variety of chemical transformations. The carbon-bromine bond at the C-3 position is significantly more labile than the carbon-fluorine bond at C-7, especially under the conditions of palladium-catalyzed cross-coupling, allowing for highly selective derivatization.
A documented synthetic pathway highlights the utility of this compound. This compound can be oxidized with an agent like m-chloroperbenzoic acid (m-CPBA) to form the corresponding 1-oxide. google.com This intermediate can then be treated with phosphorus oxychloride to yield 7-bromo-2-chloro-3-fluoroquinoline, demonstrating a rearrangement and chlorination. google.com Subsequent amination under pressure can displace the newly introduced, highly reactive chlorine at the C-2 position. google.com
The C-3 bromine is an ideal functional group for forming new carbon-carbon and carbon-nitrogen bonds. While specific examples for this compound are proprietary or embedded in complex syntheses, the reactivity of bromo-heterocycles is well-established. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations are routinely employed to modify such scaffolds. rsc.orgwikipedia.orgorganic-chemistry.org These reactions offer a modular approach to introduce a wide array of aryl, alkyl, alkynyl, and amine substituents, respectively.
The table below outlines the expected and documented derivatization reactions for this compound.
| Reaction Type | Reagents & Conditions | Position | Product Type |
| Oxidation | m-CPBA, Dichloromethane | N-1 | This compound 1-oxide google.com |
| Chlorination/ Rearrangement | Phosphorus oxychloride, Chloroform, 70°C (from 1-oxide) | C-2 | 7-Bromo-2-chloro-3-fluoroquinoline google.com |
| Amination (SNAr) | Ammonia, Ethanol, 100°C (from 2-chloro derivative) | C-2 | 2-Amino-7-bromo-3-fluoroquinoline google.com |
| Suzuki-Miyaura Coupling | Aryl/alkyl boronic acid or ester, Pd catalyst (e.g., Pd(dppf)Cl₂), base (e.g., K₂CO₃), solvent (e.g., Dioxane/H₂O) nih.gov | C-3 | 3-Aryl/alkyl-7-fluoroquinoline |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, amine base (e.g., Et₃N), solvent (e.g., THF) organic-chemistry.org | C-3 | 3-Alkynyl-7-fluoroquinoline |
| Buchwald-Hartwig Amination | Primary/secondary amine, Pd catalyst (e.g., Pd₂(dba)₃) with phosphine (B1218219) ligand (e.g., XPhos), strong base (e.g., NaOtBu), solvent (e.g., Toluene) wikipedia.orgnih.gov | C-3 | 3-Amino-7-fluoroquinoline |
Role of this compound as a Key Synthetic Intermediate in Complex Molecule Construction
The true value of a synthetic building block is demonstrated by its successful application in the construction of complex, high-value molecules. This compound serves as a critical starting material in the synthesis of compounds targeting key biological pathways, particularly in oncology.
A prominent example is its use in the synthesis of potent inhibitors of Protein Arginine Methyltransferase 5 (PRMT5). google.com PRMT5 is an enzyme that plays a crucial role in various cellular processes, and its overexpression is linked to the progression of numerous cancers, making it a significant therapeutic target. nih.govgoogle.com
In a patented synthetic route, this compound is the foundational scaffold upon which a complex heterocyclic system is built. google.com The initial transformations, as described in the previous section, convert it into 2-amino-7-bromo-3-fluoroquinoline. This intermediate, possessing a nucleophilic amino group and an electrophilic bromo-aromatic site, is primed for further elaboration. It can be engaged in subsequent cross-coupling reactions, such as a Heck or Suzuki reaction at the C-7 bromine, to link it to other complex fragments, ultimately leading to the final, biologically active PRMT5 inhibitor. google.com The fluorine at the C-3 position (after rearrangement) in the final structure is often retained to enhance metabolic stability and binding affinity to the target enzyme.
This application underscores the strategic importance of this compound. Its defined reactivity allows for a stepwise and controlled assembly of intricate molecular architectures that would be difficult to access through other means. The ability to selectively functionalize different positions on the quinoline core makes it an indispensable tool for medicinal chemists in the discovery and development of new therapeutics.
Spectroscopic Characterization Methodologies in Research on 3 Bromo 7 Fluoroquinoline
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and the substitution pattern of 3-bromo-7-fluoroquinoline. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, a detailed picture of the molecule's structure is assembled.
Proton NMR (¹H NMR) Spectroscopy Applications
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. ucl.ac.uklibretexts.org Electronegative atoms and unsaturated systems, such as the aromatic rings in quinoline (B57606), tend to deshield nearby protons, causing them to resonate at higher chemical shifts (downfield). libretexts.org
In the ¹H NMR spectrum of a related compound, 7-bromo-6-fluoro-4-methoxyquinoline, the aromatic protons exhibit distinct signals. For instance, the proton at position 8 appears as a doublet at δ 8.72 ppm, while the proton at position 5 is observed as a doublet at δ 8.30 ppm. acs.orgnih.gov The characteristic chemical shifts and coupling patterns observed in the ¹H NMR spectrum of this compound and its derivatives are crucial for confirming the positions of the substituents on the quinoline core.
Table 1: Representative ¹H NMR Spectral Data for a Substituted Fluoroquinoline Note: This table is based on data for 7-bromo-6-fluoro-4-methoxyquinoline as a representative example.
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-8 | 8.72 | d | 5.2 |
| H-5 | 8.30 | d | 6.6 |
| Aromatic H | 7.85 | d | 9.2 |
| Aromatic H | 6.77 | d | 5.2 |
| Methoxy (B1213986) (OCH₃) | 4.06 | s | - |
| Data sourced from studies on 7-bromo-6-fluoro-4-methoxyquinoline. acs.orgnih.gov |
Carbon-13 NMR (¹³C NMR) Spectroscopy Applications
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. libretexts.org The chemical shifts of carbon atoms are spread over a much wider range than proton shifts, which often allows for the resolution of individual carbon signals even in complex molecules. libretexts.org Similar to proton NMR, the chemical shifts in ¹³C NMR are influenced by the electronic environment, with electronegative atoms and sp² hybridized carbons generally appearing at downfield shifts. libretexts.org
For a substituted fluoroquinoline like 7-bromo-6-fluoro-4-methoxyquinoline, the ¹³C NMR spectrum shows distinct signals for each carbon atom. The carbon atoms attached to electronegative atoms like fluorine and bromine, as well as the carbons of the aromatic rings, resonate at characteristic chemical shifts. acs.orgnih.gov For example, the carbon bearing the fluorine atom (C-6) in 7-bromo-6-fluoro-4-methoxyquinoline exhibits a doublet at δ 156.2 ppm with a large coupling constant (J = 248 Hz) due to the C-F coupling. acs.orgnih.gov
Table 2: Representative ¹³C NMR Spectral Data for a Substituted Fluoroquinoline Note: This table is based on data for 7-bromo-6-fluoro-4-methoxyquinoline as a representative example.
| Carbon Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C-4 | 162.0 | d | 5 |
| C-6 | 156.2 | d | 248 |
| C-8a | 151.6 | d | 3 |
| C-2 | 146.3 | d | 1 |
| C-5 | 133.9 | s | - |
| C-8 | 121.2 | d | 8 |
| C-4a | 113.6 | d | 24 |
| C-7 | 106.8 | d | 25 |
| C-3 | 100.7 | s | - |
| Methoxy (OCH₃) | 56.0 | s | - |
| Data sourced from studies on 7-bromo-6-fluoro-4-methoxyquinoline. acs.orgnih.gov |
Fluorine-19 NMR (¹⁹F NMR) Spectroscopy for Halogenation Pattern Confirmation
Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a powerful and highly sensitive technique for identifying and characterizing fluorine-containing compounds. icpms.czwikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an ideal nucleus for NMR studies. wikipedia.org A key advantage of ¹⁹F NMR is its large chemical shift range, which minimizes the likelihood of signal overlap and facilitates the analysis of fluorinated molecules. icpms.czlcms.cz
The chemical shift of a fluorine atom is highly sensitive to its electronic environment. alfa-chemistry.com In the case of this compound, the position of the fluorine atom on the quinoline ring can be definitively confirmed by its characteristic chemical shift in the ¹⁹F NMR spectrum. For example, in the related compound 7-bromo-6-fluoro-4-methoxyquinoline, the fluorine atom at the 6-position gives a signal at approximately -109 ppm. acs.orgnih.gov This precise measurement helps to distinguish between different isomers and confirms the success of the synthetic route.
Mass Spectrometry (MS) Techniques for Compound Identification
Mass spectrometry is a crucial analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision. This allows for the calculation of the elemental formula of the compound, providing strong evidence for its identity. acs.orgnih.gov For instance, the calculated exact mass for the protonated molecular ion [M+H]⁺ of a related compound, 7-bromo-6-fluoro-4-methoxyquinoline (C₁₀H₈BrFNO), is 255.9768. The experimentally determined value of 255.9767 is in excellent agreement, confirming the elemental composition of the molecule. acs.orgnih.gov
Table 3: HRMS Data for a Representative Fluoroquinoline Derivative Note: This table is based on data for 7-bromo-6-fluoro-4-methoxyquinoline.
| Compound | Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
| 7-Bromo-6-fluoro-4-methoxyquinoline | C₁₀H₈BrFNO | 255.9768 | 255.9767 |
| Data sourced from HRMS analysis of 7-bromo-6-fluoro-4-methoxyquinoline. acs.orgnih.gov |
Fragmentation Pattern Analysis for Structural Confirmation
In addition to providing the molecular weight, mass spectrometry can also be used to gain structural information through the analysis of fragmentation patterns. sci-hub.se When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragments. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the parent molecule. For example, in the mass spectrum of a complex fluoroquinolone derivative, the loss of specific substituents, such as a bromobenzyl group or a carboxyl group, results in fragment ions with specific mass-to-charge ratios that help to piece together the molecular structure. sci-hub.se
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in an IR spectrum that serves as a molecular "fingerprint."
In the study of this compound and its analogs, IR spectroscopy is crucial for confirming the presence of the quinoline core and the carbon-halogen bonds. While the specific IR spectrum for this compound is not detailed in the available literature, data from closely related compounds, such as 7-Bromo-6-fluoro-4-methoxyquinoline, provide significant insight into the expected spectral features. acs.org
The analysis of related fluoroquinolone derivatives consistently shows characteristic peaks for the quinoline ring system. arabjchem.orgarabjchem.org Key absorption bands for these structures include C=C aromatic stretching vibrations and C=N stretching vibrations, which are anticipated for this compound.
Table 1: Representative IR Absorption Data for a Related Bromo-Fluoroquinoline Analog Data for 7-Bromo-6-fluoro-4-methoxyquinoline acs.org
| Wavenumber (cm⁻¹) | Assigned Functional Group/Vibration |
|---|---|
| 1596, 1570 | Aromatic C=C and C=N Ring Stretching |
| 1499 | Aromatic C=C Ring Stretching |
| 1348 | C-H Bending / Ring Vibration |
| 1181 | C-F Stretching |
| 1093 | C-O Stretching (of methoxy group) |
For this compound, the IR spectrum is expected to be dominated by peaks corresponding to the aromatic quinoline backbone. The region between 1610 cm⁻¹ and 1500 cm⁻¹ would likely contain multiple sharp peaks due to the C=C and C=N stretching vibrations of the fused heterocyclic rings. acs.org The presence of the carbon-fluorine bond would be confirmed by a strong absorption band typically found in the 1200-1100 cm⁻¹ region. The carbon-bromine bond vibration is expected to appear at a lower frequency, usually in the 750-500 cm⁻¹ range of the fingerprint region. acs.org
X-ray Crystallography for Absolute Structure Determination and Conformational Analysis
While a specific crystal structure for this compound has not been reported in the searched literature, crystallographic data from analogous bromo-substituted quinoline derivatives offer a clear proxy for its expected structural characteristics. For instance, the crystal structure of 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been resolved, providing detailed atomic coordinates and geometric parameters. researchgate.net
Analysis of such related structures confirms the inherent planarity of the quinoline ring system. researchgate.net A hypothetical crystal structure of this compound would be expected to feature a flat, bicyclic aromatic core. X-ray analysis would precisely define the C-Br and C-F bond lengths and the way these halogen substituents influence the electron distribution and geometry of the quinoline ring. Furthermore, the technique reveals how individual molecules pack together in the crystal lattice, elucidating the nature and geometry of intermolecular interactions, such as π-π stacking or halogen bonding, which govern the material's solid-state properties.
Table 2: Crystallographic Data for a Related Bromo-Substituted Quinolone Data for 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P1̅ |
| a (Å) | 8.4134(5) |
| b (Å) | 9.5365(6) |
| c (Å) | 9.6154(7) |
| α (°) | 60.728(2) |
| β (°) | 83.130(2) |
| γ (°) | 66.331(2) |
| Volume (ų) | 613.52(7) |
| Z | 2 |
The bond lengths and angles obtained from such an analysis are typically within normal ranges for these types of compounds. researchgate.net The determination of the absolute structure through X-ray crystallography remains the definitive method for structural confirmation in chemical research. wikipedia.org
Computational Chemistry and Molecular Modeling Studies of 3 Bromo 7 Fluoroquinoline
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting a molecule's behavior at an electronic level. These methods provide insights into structural stability, reactivity, and various spectroscopic properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. google.com It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties. For halogenated quinolines, DFT calculations can model transition states and evaluate activation barriers in chemical reactions, such as cross-coupling reactions. This approach helps in understanding the influence of substituents, like bromine and fluorine, on the molecule's reactivity and electronic environment. DFT is also used to optimize the geometry of molecules before further analysis, such as molecular docking or Frontier Molecular Orbital (FMO) analysis.
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. The HOMO is the orbital most likely to donate electrons, representing nucleophilic character, while the LUMO is the most likely to accept electrons, indicating electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. google.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For a molecule like 3-bromo-7-fluoroquinoline, FMO analysis would predict its kinetic stability and ability to participate in reactions based on the energies and distributions of these orbitals.
Table 1: Representative FMO Data for an Analogous Compound (7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one)
| Parameter | Energy (eV) |
| EHOMO | -6.4559 |
| ELUMO | -1.6351 |
| Energy Gap (ΔE) | 4.8208 |
| Data derived from a study on a related brominated heterocyclic compound to illustrate typical FMO parameters. google.com |
Molecular Electrostatic Potential (MEP) maps illustrate the three-dimensional charge distribution of a molecule, providing a guide to its reactive sites. These maps are invaluable for understanding intermolecular interactions and predicting where a molecule is susceptible to electrophilic or nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, such as those around lone pairs of electronegative atoms. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the electronegative fluorine and nitrogen atoms would be expected to create regions of negative potential, while the hydrogen atoms on the aromatic ring would likely be associated with areas of positive potential.
Global reactivity parameters are derived from FMO energies and provide a quantitative measure of a molecule's reactivity and stability. These descriptors include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical potential (µ), global hardness (η), and global softness (σ). A high value for global hardness, for instance, corresponds to a large HOMO-LUMO gap and indicates high stability and low reactivity. google.com Conversely, high global softness points to a small HOMO-LUMO gap and higher reactivity. Analysis of these parameters for this compound would offer a comprehensive profile of its chemical behavior.
Table 2: Definitions of Global Reactivity Parameters
| Parameter | Formula | Description |
| Ionization Potential (IP) | I = -EHOMO | The energy required to remove an electron. |
| Electron Affinity (EA) | A = -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |
| Chemical Potential (µ) | µ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |
| Global Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Global Softness (σ) | σ = 1 / η | The reciprocal of hardness, indicating higher reactivity. |
| Formulas are based on Koopmans' theorem and are widely used in computational reactivity studies. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein, to form a stable complex. It is a cornerstone of structure-based drug design.
Protein-ligand interaction profiling involves analyzing the results of molecular docking to understand how a molecule binds within the active site of a protein target. This analysis identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the complex. Fluoroquinolone compounds are well-known to target bacterial enzymes like DNA gyrase and topoisomerase. In silico docking studies of this compound against such targets would aim to predict its binding affinity and mode of interaction. The binding energy (often expressed in kcal/mol) calculated by docking software provides an estimate of the ligand's binding strength, with lower (more negative) values suggesting a more stable complex. While specific docking studies for this compound are not documented in the searched literature, related bromo- and fluoro-substituted quinolines have been investigated as potential inhibitors of various enzymes, indicating the utility of this approach for exploring their biological potential.
Binding Affinity Prediction
There is no publicly available research detailing the prediction of binding affinity for this compound to any specific biological target.
Structure-Activity Relationship (SAR) Elucidation through In Silico Approaches
No in silico studies dedicated to elucidating the structure-activity relationship of this compound have been found in the reviewed literature.
Pharmacokinetic and Toxicological Predictions (In Silico ADME-Tox)
Specific in silico ADME-Tox predictions for this compound are not present in the available scientific literature.
Medicinal Chemistry Applications and Biological Activity Research of 3 Bromo 7 Fluoroquinoline Derivatives
Investigation of Antimicrobial Efficacy
Quinolone derivatives have long been recognized for their pharmacological activities, including antibacterial, antifungal, and antiviral properties. The specific substitution pattern of 3-bromo-7-fluoroquinoline offers opportunities for structural modifications to develop novel antimicrobial agents.
Antibacterial Activity against Gram-Positive and Gram-Negative Pathogens
Fluoroquinolones are a class of synthetic broad-spectrum antibiotics with potent bactericidal activity against both Gram-positive and Gram-negative bacteria. aujmsr.comnih.gov They are prescribed for a variety of infections, including those of the urinary tract, gastrointestinal system, and respiratory tract. aujmsr.com Research has shown that derivatives of this compound exhibit significant antibacterial properties. Some synthesized derivatives have demonstrated moderate to good activity against Gram-positive bacteria and weak to moderate activity against Gram-negative bacteria. nih.gov
For instance, certain novel 5,7-diisoprenyloxyflavone derivatives, which incorporate a related structural motif, have shown potent antibacterial activity against Gram-positive strains, although they were inactive against Gram-negative strains at the tested concentrations. scielo.br Similarly, some N-acylated ciprofloxacin (B1669076) derivatives, including bromo-alkanoyl conjugates, expressed higher or comparable activity to the parent drug against selected Gram-positive strains and were also effective against some clinical Gram-negative rods. nih.govacs.org
Interactive Table: Antibacterial Activity of Selected Fluoroquinolone Derivatives
| Compound Type | Target Pathogens | Observed Activity | Reference |
|---|---|---|---|
| This compound derivatives | Gram-positive and Gram-negative bacteria | Significant antibacterial properties. | |
| 5,7-diisoprenyloxyflavone derivatives | Gram-positive and Gram-negative bacteria | Potent activity against Gram-positive strains; inactive against Gram-negative strains. scielo.br | scielo.br |
A significant area of research focuses on the efficacy of this compound derivatives against resistant bacterial strains, a major global health concern. scielo.br
Mycobacterium tuberculosis: Tuberculosis (TB) remains a leading cause of death from an infectious agent, and the rise of multidrug-resistant (MDR-TB) strains necessitates the development of new drugs. unil.ch Fluoroquinolones are used as second-line therapeutics for TB. nih.gov Studies have shown that a C-8-bromo substituent on the fluoroquinolone core can increase both bacteriostatic and lethal activities against gyrase-resistant mutants of Mycobacterium bovis BCG, a surrogate for M. tuberculosis. nih.gov The development of novel quinolones to combat resistant M. tuberculosis strains is an active area of research. mdpi.comresearchgate.net
Methicillin-resistant Staphylococcus aureus (MRSA): MRSA is a major cause of hospital-acquired infections and is often resistant to multiple antibiotics, including fluoroquinolones. mdpi.comnih.gov Research into new quinoline (B57606) derivatives aims to overcome this resistance. nih.gov For example, some novel fluoroquinolone derivatives have shown potent activity against MRSA. researchgate.net The introduction of different moieties at the C-7 position of the quinolone scaffold is a strategy being explored to combat MRSA resistance. nih.gov Combination therapies, such as using fluoroquinolones with rifampin, have also shown promise in eradicating MRSA biofilms. mdpi.com
The primary mechanism of action of fluoroquinolones is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. mdpi.comtandfonline.com These enzymes are type II topoisomerases that control the topological state of DNA during replication and transcription. nih.govrsc.org DNA gyrase is the main target in Gram-negative bacteria, while topoisomerase IV is the primary target in Gram-positive bacteria. aujmsr.comnih.gov
Fluoroquinolones bind to the enzyme-DNA complex, trapping it in a state where the DNA is broken. nih.gov This leads to the inhibition of DNA replication and transcription, ultimately resulting in bacterial cell death. smolecule.comtandfonline.com The 3-carboxyl and 4-oxo groups of the quinolone core are crucial for this antibacterial activity. aujmsr.com The presence of bromine and fluorine atoms in derivatives like this compound can enhance the binding affinity and selectivity towards these enzyme targets.
Resistance to fluoroquinolones often arises from mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). nih.govrsc.org These mutations decrease the binding affinity of the drug to the enzyme-DNA complex. nih.gov Therefore, a key goal in developing new fluoroquinolone derivatives is to create compounds that can overcome this resistance, for instance, by binding to alternative sites on the enzymes or by having enhanced activity against the mutated enzymes. rsc.org
Studies on Resistant Bacterial Strains, e.g., Mycobacterium tuberculosis and MRSA
Antifungal Activity Assessment
In addition to their antibacterial properties, quinoline derivatives have been investigated for their potential as antifungal agents. Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals, and there is a need for new antifungal drugs. nih.gov
Research has demonstrated that some brominated quinoline compounds exhibit broad-spectrum antifungal activity. nih.gov For example, a compound referred to as bromoquinol has shown potent activity against a range of fungi, including the pathogenic mold Aspergillus fumigatus. nih.gov The mechanism of action appears to involve the induction of oxidative stress and apoptosis in the fungal cells. nih.gov Similarly, certain brominated flavonoids have also displayed significant antifungal activity. mdpi.com
Antiviral Activity Evaluation
The antiviral potential of quinoline derivatives is another area of active research. Preliminary studies have suggested that some bromo-fluoroquinoline compounds may possess antiviral properties, although further investigation is needed to confirm their efficacy against specific viral targets. The development of quinolone derivatives as antiviral agents, including for HIV, is an ongoing field of study. rsc.org
Exploration of Anticancer Potential
Beyond their antimicrobial applications, fluoroquinolone derivatives have emerged as promising candidates for anticancer therapy. researchgate.net They have been shown to exhibit cytotoxic activity against various cancer cell lines. smolecule.com The primary mechanism of their anticancer action is believed to be the inhibition of human topoisomerase II, an enzyme analogous to bacterial DNA gyrase and topoisomerase IV, which leads to DNA damage and apoptosis in cancer cells. nih.govtandfonline.com
Studies have shown that derivatives of this compound have demonstrated potential in inhibiting cancer cell proliferation. For example, certain ciprofloxacin derivatives have shown potent anticancer properties against breast cancer cells. nih.gov The modification of the quinolone scaffold is a key strategy in developing new and more potent anticancer agents. researchgate.net
Interactive Table: Anticancer Potential of Quinolone Derivatives
| Compound Type | Cancer Cell Lines | Observed Activity | Reference |
|---|---|---|---|
| This compound derivatives | Various cancer cells | Potential inhibition of cell proliferation. | |
| Ciprofloxacin derivatives | Breast cancer (MCF-7) | Potent antiproliferative properties. nih.gov | nih.gov |
| Xanthone derivatives | Breast (MCF-7), Gastric (MGC-803), Cervical (Hela) | Anti-tumor growth activity. researchgate.net | researchgate.net |
Cytotoxicity Studies on Various Cancer Cell Lines
Derivatives of this compound have been the subject of numerous studies to evaluate their cytotoxic effects against a variety of human cancer cell lines. Research has demonstrated that these compounds exhibit promising anticancer activity. ijrpr.comsmolecule.com The structural flexibility of the quinoline ring allows for a wide range of therapeutic applications, and modifications can significantly enhance its anticancer properties. ijrpr.com
The cytotoxic activities of related halogenated quinoline derivatives have been tested against several human tumor cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), liver cancer (HepG-2), and lung cancer (A549). researchgate.netnih.gov In many cases, these compounds showed significant cytotoxic activity, with some derivatives demonstrating potency comparable to or greater than established anticancer drugs like doxorubicin (B1662922) and cisplatin. mdpi.comresearchgate.net For instance, certain halogenated 2H-quinolinone derivatives displayed good cytotoxicity and selectivity toward MCF-7 and HepG-2 cancer cells compared to normal breast cells (MCF-10a). nih.gov
The antiproliferative activities of brominated furanone derivatives, which share some structural similarities, were evaluated against prostate adenocarcinoma (PC-3) and glioblastoma (U-251) cell lines, showing potential as anticancer agents. redalyc.org Similarly, various fluoroquinolone derivatives have shown cytotoxic activity against breast cancer (MCF-7), lung cancer (A549), and ovarian cancer (SKOV-3) cell lines. mdpi.com
Table 1: Cytotoxicity of Selected Quinolone Derivatives against Various Cancer Cell Lines
| Compound Type | Cancer Cell Line | Activity | Reference |
|---|---|---|---|
| Halogenated 2H-Quinolinone Derivatives | MCF-7 (Breast) | Good cytotoxicity and selectivity | nih.gov |
| Halogenated 2H-Quinolinone Derivatives | HepG-2 (Liver) | Good cytotoxicity and selectivity | nih.gov |
| Fluoroquinolone Derivatives | MCF-7 (Breast) | Stronger antiproliferative activity | mdpi.com |
| Fluoroquinolone Derivatives | A549 (Lung) | Anticancer activity | mdpi.com |
| Fluoroquinolone Derivatives | SKOV-3 (Ovarian) | Anticancer activity | mdpi.com |
| Brominated Furanone Derivatives | PC-3 (Prostate) | Potential as anticancer agents | redalyc.org |
| Brominated Furanone Derivatives | U-251 (Glioblastoma) | Potential as anticancer agents | redalyc.org |
Investigation of Apoptosis Induction and Cell Cycle Arrest Mechanisms
The anticancer effects of this compound derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle in cancer cells. nih.govmdpi.com Several studies have shown that these compounds can trigger apoptosis and cause cell cycle arrest, particularly in the G2/M or S phase. nih.govnih.govnih.gov
For example, halogenated 2H-quinolinone derivatives were found to induce apoptosis at the pre-G1 phase and cause G2/M phase arrest in MCF-7 breast cancer cells. nih.gov This apoptotic activity was further verified by an increase in caspase 3/7 activity. nih.gov Similarly, certain ciprofloxacin derivatives induced apoptosis in T-24 bladder cancer cells, supported by an increase in the levels of the apoptotic protein caspase-3. nih.gov These derivatives also caused cell cycle arrest in the S phase in T-24 cells and in the G1 phase in PC-3 prostate cancer cells. nih.gov
The mechanism of apoptosis induction can involve the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins. nih.gov For instance, 3-bromopyruvic acid, a related compound, was shown to promote apoptosis in MCF-7 cells by decreasing the expression of Bcl-2. nih.gov Furthermore, some quinoline derivatives have been shown to increase the expression of the tumor suppressor gene p53 and the pro-apoptotic gene Bax, while decreasing the expression of the anti-apoptotic gene bcl2. iiarjournals.org
Enzyme Inhibition in Cancer-Related Pathways, e.g., α-Glucosidase
In addition to direct cytotoxicity, derivatives of this compound are being investigated for their ability to inhibit enzymes involved in cancer-related pathways. One such enzyme is α-glucosidase, which is primarily known for its role in carbohydrate digestion and diabetes but has also been implicated in cancer cell metabolism. nih.govresearchgate.net
Several studies have reported that quinoline and fluoroquinolone derivatives can act as potent inhibitors of α-glucosidase. nih.govsci-hub.senih.gov A series of fluoroquinolone analogues were found to be excellent inhibitors of α-glucosidase, with some compounds showing significantly higher inhibitory potential than the standard inhibitor, 1-deoxynojirimycin. sci-hub.se The position and nature of substituent groups on the quinoline ring were found to affect the inhibition potential. sci-hub.se
While the direct link between α-glucosidase inhibition by this compound derivatives and their anticancer effects is still an area of active research, targeting metabolic enzymes like α-glucosidase is a recognized strategy in cancer therapy. nih.gov
Structure-Activity Relationship (SAR) Studies in Biological Contexts
Impact of Halogen Substitution Patterns on Biological Activity
The type and position of halogen substituents on the quinoline scaffold play a crucial role in determining the biological activity of these compounds. ijrpr.comresearchgate.net Structure-activity relationship (SAR) studies have shown that the presence and specific placement of halogens like bromine and fluorine can significantly enhance the cytotoxic and enzymatic inhibitory effects. researchgate.netresearchgate.net
For instance, the substitution of a halogen atom at various positions of the 2-amino-4H-pyrano[3,2-h]quinoline nucleus was found to increase the molecule's efficacy against different cancer cell lines. researchgate.net In some cases, the introduction of a bromine atom into a parent compound has been shown to enhance its cytotoxic activity. redalyc.org The lipophilicity conferred by halogen atoms is also considered an important factor in improving biological activity. researchgate.net
In the context of fluoroquinolones, changing the position of a chlorine atom from position 4 to 3, or replacing it with other halogens at position 4, was found to reduce the cytotoxic effect, highlighting the specificity of the halogen's location. mdpi.com
Modifications at C-3, C-7, and Other Positions for Potency Enhancement
Modifications at various positions of the quinoline ring, particularly at the C-3 and C-7 positions, have been extensively explored to enhance the potency of these derivatives. ijrpr.comnih.gov The C-3 position, often bearing a carboxylic acid group in fluoroquinolones, is a key site for modification. While essential for antimicrobial activity, derivatization at this position can lead to compounds with potent anticancer properties. nih.govnih.gov
The C-7 position is another critical site for modification, and alterations at this position can influence potency, bioavailability, and affinity for biological targets like DNA gyrase and topoisomerase IV. nih.gov For example, the addition of different groups at the C-7 position of the quinoline nucleus has been shown to modulate the compound's potency. nih.gov
SAR studies have indicated that modifications at the third, sixth, and seventh carbons can lead to improved potency and selectivity against cancer cells. ijrpr.com The introduction of specific functional groups can significantly enhance anticancer activity, with electron-withdrawing groups often yielding more potent effects than electron-donating groups. ijrpr.com
Interaction Studies with Biological Macromolecules
The biological activity of this compound derivatives is a result of their interactions with various biological macromolecules, including enzymes and DNA. smolecule.comnih.gov These interactions can lead to the inhibition of essential cellular processes in cancer cells.
One of the key mechanisms of action for many quinoline-based anticancer agents is the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription. nih.gov Fluoroquinolone derivatives have been shown to inhibit topoisomerase II, leading to DNA damage, cell cycle arrest, and apoptosis. nih.gov Molecular docking studies have helped to elucidate the binding modes of these compounds within the active site of topoisomerase II. nih.gov
In addition to enzymes, these derivatives can interact directly with DNA. researchgate.net Molecular docking studies have indicated that some quinoline derivatives can bind to the minor groove of the DNA duplex. researchgate.net The quinoline ring of some compounds can insert between DNA bases through pi-pi stacking interactions. mdpi.com These interactions with DNA and key enzymes are fundamental to the anticancer effects of this class of compounds.
Enzyme Inhibition Kinetics and Specificity
Derivatives of the quinolone class, which includes this compound, are recognized for their capacity to inhibit essential bacterial enzymes, namely DNA gyrase and topoisomerase IV. mdpi.commdpi.com These type II topoisomerase enzymes are crucial for managing DNA topology during replication and transcription. qeios.comtandfonline.com Quinolones disrupt this process by stabilizing the enzyme-DNA complex, leading to breaks in the DNA strands and ultimately bacterial cell death. mdpi.comqeios.com
The antibacterial efficacy of these compounds is often attributed to their interaction with these specific enzymes. mdpi.com For instance, molecular docking studies have suggested that the antimicrobial potency of certain quinoline analogues could be due to their favorable binding at the fluoroquinolone binding site on the GyrA subunit of DNA gyrase and/or the ParC subunit of topoisomerase IV. mdpi.com The presence and position of substituents on the quinoline core, such as the bromo and fluoro groups, can significantly influence the binding affinity and specificity for these enzymes.
Research on related fluoroquinolone derivatives has provided insights into their enzyme inhibition kinetics. For example, certain N-acylated ciprofloxacin derivatives have been shown to target both DNA gyrase and topoisomerase IV. acs.orgnih.gov The inhibitory concentrations (IC50) for some of these derivatives against S. aureus DNA gyrase and topoisomerase IV were in the range of 2.7–10.0 μg/mL, suggesting a mechanism of action related to the parent fluoroquinolone. acs.orgnih.gov
Furthermore, studies on ciprofloxacin-based acetanilides demonstrated time-dependent inhibition of enzymes. nih.gov For instance, one derivative showed an increase in inhibition from 68% at the start of the experiment to 100% after 96 minutes, with a determined inhibition constant (Ki) of 0.1±0.00μM. nih.gov This highlights that the kinetics of enzyme inhibition can be a dynamic process.
Table 1: Enzyme Inhibition Data for Selected Fluoroquinolone Derivatives
Direct Binding Interactions with Receptors and Nucleic Acids
The biological activity of quinoline derivatives is fundamentally linked to their direct interactions with molecular targets, which include not only enzymes but also receptors and nucleic acids. smolecule.com The core mechanism of action for many fluoroquinolones involves the formation of a ternary complex with the bacterial enzyme (DNA gyrase or topoisomerase IV) and DNA. qeios.comnih.gov This interaction prevents the re-ligation of the cleaved DNA strands, thereby inducing cytotoxic double-strand breaks. qeios.comnih.gov
The quinolone molecule intercalates into the DNA at the site of the enzyme-induced nicks. nih.gov A key interaction involves a magnesium-water bridge that stabilizes the complex, connecting the 3-carboxyl group of the quinolone with specific amino acid residues on the enzyme and the DNA backbone. mdpi.comnih.gov The substituents on the quinolone ring system play a crucial role in these binding interactions. For example, the C7 ring system is known to interact with the GyrB/ParE subunits of the enzymes. nih.gov
Molecular docking studies have been employed to visualize and predict these binding modes. For N-acylated ciprofloxacin derivatives, docking simulations confirmed their interaction with DNA gyrase. acs.org Similarly, for a series of ciprofloxacin conjugates, molecular docking revealed that a particular derivative engaged in a broader range of interactions with both DNA gyrase and topoisomerase IV compared to the parent compound, suggesting a stronger binding affinity. nih.gov
In the context of anticancer activity, fluoroquinolones can also interact with eukaryotic topoisomerase IIα, an analogue of the bacterial DNA gyrase. nih.gov This interaction also leads to double-strand breaks in nucleic acids and an arrest of the cell cycle in the S-phase. nih.gov However, the affinity for the eukaryotic enzyme is generally weaker, necessitating higher concentrations for a therapeutic effect. nih.gov
Beyond the well-established interactions with topoisomerases, quinoline derivatives have been investigated for their binding to other receptors. For instance, docking analyses have been used to study the affinity of quinolone variants for PI3Kα receptors in the context of cancer research. qeios.com
Advanced Biological Assays and Models
Bacterial biofilms, which are structured communities of bacteria encased in a self-produced matrix, present a significant challenge in treating infections due to their increased resistance to antibiotics. mdpi.com Fluoroquinolones have been investigated for their potential to both inhibit the formation of biofilms and eradicate established ones. mdpi.com
Studies on N-acylated ciprofloxacin derivatives have shown that while some compounds could inhibit bacterial growth, they did not achieve a minimum biofilm eradication concentration (MBEC) sufficient to eradicate at least 50% of the mature biofilm of S. aureus isolates. acs.org In contrast, other research on ciprofloxacin conjugates with nitrogen-containing heterocycles demonstrated more promising results. nih.gov Two thiazolyl homologs not only inhibited biofilm formation by selected staphylococci at all tested concentrations but one of the conjugates also significantly eradicated existing biofilms of S. aureus. nih.gov
Halogenated quinolines have also been a focus of biofilm research. One study reported that a series of halogenated quinolines exhibited activity in inhibiting biofilm formation by S. aureus and S. epidermidis, although their ability to eradicate existing biofilms was limited. nih.gov However, subsequent research by the same group led to the development of halogenated quinoline derivatives with improved biofilm eradication capabilities against S. epidermidis and E. faecium. nih.gov Notably, one halogenated quinoline completely eradicated S. epidermidis biofilms at a concentration of 3.0 μM, while another was effective against E. faecium biofilm at just 1.0 μM. nih.gov
Table 2: Biofilm Eradication Activity of Selected Quinolone Derivatives
The bacterial respiratory chain has emerged as a critical target for the development of new antibacterial agents, particularly for persistent pathogens like Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. acs.org Targeting components of the Mtb respiratory chain can be effective against both replicating and dormant bacteria. acs.org
Quinolone derivatives have been identified as potent inhibitors of the Mtb respiratory chain. A high-throughput screening against the NADH:menaquinone oxidoreductase (Ndh) component of the Mtb respiratory chain identified quinolones as a promising chemotype. acs.org Further optimization of this quinolone scaffold led to the development of compounds with significant activity against Mtb. acs.org The lead compound from this research displayed an IC50 of 525 nM against Mtb and was also effective against multidrug-resistant (MDR) Mtb strains. acs.org
Research into N-acylated ciprofloxacin derivatives has also demonstrated their potential against Mtb. acs.orgnih.gov Several of these compounds exhibited stronger tuberculostatic action against three Mycobacterium tuberculosis isolates than first-line anti-tubercular drugs. acs.orgnih.gov
The substitution pattern on the quinoline ring is crucial for anti-tubercular activity. For instance, in a series of 1-aryl fluoroquinolones, the presence of a fluoro substituent at the C-2 position was found to be important for activity against Mtb. researchgate.net Additionally, the incorporation of a metal-chelating 8-hydroxyquinoline (B1678124) moiety was shown to enhance the anti-TB activity of a fluoroquinolone derivative. researchgate.net Another class of quinoline-based compounds, bedaquiline (B32110) and its analogues, are potent inhibitors of the Mtb F1FO-ATP synthase, a key enzyme in oxidative phosphorylation, further highlighting the importance of the respiratory chain as a target for anti-TB drug development. mdpi.com
Table 3: Anti-Mycobacterial Activity of Selected Quinolone Derivatives
Applications of 3 Bromo 7 Fluoroquinoline in Materials Science and Industrial Research
Role as a Building Block in Specialty Chemical Production
The primary application of 3-bromo-7-fluoroquinoline in industrial and research settings is as a foundational intermediate for the synthesis of specialty chemicals. The quinoline (B57606) core is a prevalent structure in many functional molecules, and the specific substitution pattern of this compound offers significant synthetic advantages.
The bromine atom at the C-3 position is particularly susceptible to various metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions such as the Suzuki or Negishi coupling allow for the introduction of new aryl or alkyl groups at this position. smolecule.com This reactivity is crucial for constructing complex molecular frameworks. Bromo heterocycles are known to be suitable reagents for these types of coupling reactions. uclm.es The fluorine atom at the C-7 position enhances the compound's electronegativity and can influence the reactivity of the entire molecule, in addition to imparting specific properties like increased lipophilicity and metabolic stability in the final products.
The dual halogen substitution provides a platform for sequential and site-selective functionalization, making it a versatile precursor for creating a library of novel quinoline derivatives for various research purposes.
Table 1: Reactivity of Functional Groups in this compound
| Functional Group | Position | Common Reactions | Potential Products |
| Bromine Atom | C-3 | Palladium-catalyzed cross-coupling (e.g., Suzuki, Negishi), Nucleophilic Substitution | Arylated or alkylated quinolines, Functionalized heterocycles |
| Fluorine Atom | C-7 | Influences electronic properties and metabolic stability | Derivatives with enhanced lipophilicity and stability |
| Quinoline Core | - | Forms the structural backbone for various functional molecules | Specialty chemicals, Agrochemicals, Dyes |
Potential in Dye and Pigment Synthesis
Quinoline derivatives have historically been used in the production of cyanine (B1664457) dyes and other colorants. While specific large-scale applications of this compound in dye manufacturing are not widely documented, its chemical structure suggests potential in this area. The extended aromatic system of the quinoline ring is a chromophore, which is a fundamental requirement for a molecule to function as a dye.
The reactivity of the bromine atom allows for the attachment of various auxochromes (color-assisting groups) or for linking the quinoline structure into larger conjugated systems. These modifications can be used to tune the color and performance properties of the resulting dye, such as lightfastness and solubility. Its stability and potential for creating vibrant colors make it a compound of interest for developing new, high-performance pigments and dyes for specialized applications.
Exploration in Electronic Materials Research
In the field of materials science, there is growing interest in organic compounds for electronic applications. The rigid and planar structure of the quinoline core, combined with its electron-withdrawing substituents (fluorine), makes this compound and its derivatives potential candidates for use in organic electronic devices. vulcanchem.com
Specifically, such compounds are being explored for their potential in organic light-emitting diodes (OLEDs). vulcanchem.com The electronic properties of the quinoline ring can be fine-tuned through chemical modification to achieve desired charge-transport characteristics and emission spectra. The ability to create well-defined molecular structures through reactions at the bromine position allows researchers to systematically investigate structure-property relationships for developing novel materials for organic semiconductors or non-linear optical applications. vulcanchem.com
Contribution to Agrochemical Development
The development of new agrochemicals, such as fungicides, herbicides, and insecticides, often involves the use of heterocyclic building blocks. Fluoroquinolones, a class of compounds to which this compound belongs, are recognized for their biological activity. mdpi.com The incorporation of a fluorine atom is a common strategy in agrochemical design to enhance efficacy and metabolic stability.
This compound serves as a valuable starting material or intermediate for synthesizing more complex active ingredients for crop protection. vulcanchem.com Researchers can utilize the bromine handle to introduce specific functional groups designed to interact with biological targets in pests or weeds, while the fluoroquinoline core provides the basic scaffold necessary for the desired agrochemical activity.
Table 2: Potential Applications of this compound Derivatives
| Field | Application Area | Rationale |
| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Rigid quinoline core and electron-withdrawing groups offer potential for developing new electronic materials. vulcanchem.com |
| Industrial Chemistry | Dyes and Pigments | The chromophoric quinoline structure can be modified to create novel colorants. |
| Agrochemicals | Pesticide Synthesis | Serves as a building block for complex molecules with potential herbicidal or insecticidal properties. vulcanchem.commdpi.com |
| Catalysis | Ligand or Substrate Research | Used in studying metal-catalyzed reaction mechanisms. uclm.es |
Applications in Catalysis Research
In catalysis research, this compound can be used in several capacities. Primarily, it serves as a substrate in the development and optimization of new catalytic reactions, particularly palladium-catalyzed cross-coupling methods. uclm.es The well-defined structure and reactive C-Br bond allow chemists to test the efficiency and selectivity of new catalyst systems.
Furthermore, quinoline derivatives can act as ligands that coordinate with transition metals to form catalysts. While this specific compound is more commonly used as a substrate, its derivatives, synthesized via the reactive bromine handle, could be designed to function as ligands in asymmetric synthesis or other catalytic transformations. Studies involving similar bromo-heterocycles have demonstrated their utility in probing the mechanisms of catalytic cycles, such as the role of light in photoinduced cross-coupling reactions. uclm.es
Future Directions and Research Perspectives for 3 Bromo 7 Fluoroquinoline Studies
Emerging Synthetic Methodologies and Sustainable Chemistry Approaches
The synthesis of quinoline (B57606) derivatives has traditionally involved methods that can be harsh and environmentally taxing. acs.orgtandfonline.com Future research on 3-Bromo-7-fluoroquinoline is expected to pivot towards greener and more efficient synthetic strategies. The development of novel, environmentally friendly methods can significantly reduce the environmental impact of the chemical industry while also lowering costs associated with high temperatures and waste management. acs.org
Emerging trends in this area include:
Microwave-Assisted Synthesis (MAS) : This technique uses microwave radiation to accelerate reaction times and improve yields compared to traditional heating methods. tandfonline.comijpsjournal.com It has been successfully applied to various quinoline syntheses, such as the Friedländer and Skraup reactions, often in greener solvents like water or ethanol. tandfonline.commdpi.com
Nanocatalysis : Nanomaterials are emerging as superior alternatives to traditional catalysts in organic reactions. acs.org They offer high efficiency and recyclability, addressing common drawbacks of conventional catalysts like difficult separation and waste generation. acs.org
Metal-Free and Biocatalysis : The use of organocatalysts, such as formic acid, or biocatalysts presents an environmentally benign alternative to heavy metal catalysts. ijpsjournal.com Metal-free protocols, including oxidative intramolecular reactions, are being developed for the synthesis of 4-quinolone derivatives. rsc.org
One-Pot and Multicomponent Reactions (MCRs) : These reactions allow the synthesis of complex molecules in a single step from readily available starting materials, which is both efficient and sustainable. rsc.org Iron-catalyzed MCRs, for instance, offer a cost-effective and environmentally friendly route to quinoline derivatives. rsc.org
Advanced Halogenation and Functionalization : Modern techniques like iridium-catalyzed C-H borylation followed by bromination offer precise control over the introduction of substituents onto the quinoline ring. acs.org A patented method for the synthesis of a related compound, 3-bromo-7-hydroxyquinoline, involves the protection of the hydroxyl group, bromination with N-bromosuccinimide (NBS), and subsequent deprotection, a strategy that could be adapted for fluoro-substituted analogues. google.com
| Methodology | Description | Key Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis (MAS) | Utilizes microwave energy to accelerate chemical reactions. | Reduced reaction times, improved yields, energy efficiency. | tandfonline.comijpsjournal.com |
| Nanocatalysis | Employs catalysts at the nanoscale for enhanced reactivity and selectivity. | High efficiency, recyclability, reduced waste. | acs.org |
| Sustainable Catalysts | Uses environmentally friendly catalysts like iron, iodine, or organic acids. | Cost-effective, low toxicity, reduced environmental impact. | rsc.org |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to form a complex product. | High atom economy, operational simplicity, diversity-oriented synthesis. | rsc.org |
| C-H Borylation/Bromination | Iridium-catalyzed borylation of C-H bonds followed by conversion to bromo-analogues. | High regioselectivity, access to functionalized quinolones. | acs.org |
Identification of Novel Biological Targets and Therapeutic Areas
While fluoroquinolones are renowned for their antibacterial properties, primarily targeting bacterial DNA gyrase and topoisomerase IV, the structural modifications in this compound open the door to new biological activities. mdpi.commdpi.com Research is expanding to explore its potential beyond traditional antibiotic roles.
Potential future therapeutic applications include:
Anticancer Activity : Quinolone derivatives have shown promise as anticancer agents. preprints.org The mechanism may involve the inhibition of eukaryotic topoisomerase II, an enzyme vital for cancer cell replication. researchgate.net The 3-bromo- (B131339) and 7-fluoro- substitutions could enhance cytotoxicity against various cancer cell lines.
Antiviral Properties : Certain quinolone derivatives have demonstrated antiviral activity, and future studies could assess this compound against viruses like SARS-CoV-2, Zika, and Ebola. nih.govmdpi.com
Antifungal and Antiparasitic Activity : The quinoline core is present in antimalarial drugs, and new derivatives are constantly being screened for activity against fungi and parasites like Leishmania. ijpsjournal.compreprints.orgmdpi.com
Anti-inflammatory Effects : Some quinolone hybrids have been investigated for their potential to inhibit inflammatory pathways, suggesting a role in treating inflammatory conditions. nih.gov
| Therapeutic Area | Potential Biological Target(s) | Rationale | Reference |
|---|---|---|---|
| Antibacterial | DNA Gyrase, Topoisomerase IV | Established mechanism for fluoroquinolones; potential against resistant strains. | mdpi.com |
| Anticancer | Eukaryotic Topoisomerase II, EGFR | Quinolone core can be modified to target cancer cell enzymes and signaling pathways. | researchgate.net |
| Antiviral | Viral entry and replication enzymes | Quinolone-based compounds have shown promise against various viruses. | nih.govmdpi.com |
| Anti-inflammatory | COX enzymes | Hybrid quinolone molecules have shown inhibitory activity in inflammation models. | nih.govresearchgate.net |
| Antiparasitic | Parasite-specific enzymes | The quinoline scaffold is a known pharmacophore for antimalarial drugs. | preprints.orgmdpi.com |
Integration of Advanced Computational and Experimental Techniques for Rational Design
The development of new drugs is increasingly driven by a combination of computational modeling and experimental validation. This integrated approach, known as rational design, allows for the targeted creation of molecules with desired properties, saving time and resources. For this compound, these techniques can guide the synthesis of derivatives with enhanced efficacy and safety.
Key integrated techniques include:
Molecular Docking : This computational method predicts how a molecule binds to a specific biological target. farmaciajournal.com It can be used to model the interaction of this compound derivatives with targets like DNA gyrase or cancer-related enzymes to prioritize compounds for synthesis. farmaciajournal.comnih.gov
Structure-Activity Relationship (SAR) Studies : By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can establish clear SAR. acs.orgnih.gov This knowledge is crucial for understanding which parts of the molecule are essential for its activity.
In Silico ADMET Prediction : Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate before it is synthesized. farmaciajournal.com This helps in early identification of compounds that are likely to fail in later stages of drug development.
Quantum Chemistry Calculations : These methods can determine molecular properties like electrostatic potential and frontier molecular orbitals, which provide insights into the molecule's reactivity and interaction with biological systems. mdpi.com
Development of Next-Generation Quinolone-Based Compounds
The compound this compound serves as a valuable scaffold for creating next-generation quinolone-based therapeutics. The bromine atom at the C-3 position and the fluorine at C-7 are particularly amenable to further chemical modification, allowing for the creation of diverse molecular libraries. rsc.orgpreprints.org
Strategies for developing next-generation compounds include:
Molecular Hybridization : This approach involves chemically linking the this compound core with other known pharmacologically active moieties, such as azoles (e.g., oxadiazoles (B1248032), triazoles) or other heterocyclic systems like quinazolinone. nih.govnih.govresearchgate.net This can result in hybrid compounds with dual mechanisms of action or improved pharmacological profiles.
C-3 and C-7 Position Modifications : The carboxylic acid group typically found at the C-3 position in many fluoroquinolones is crucial for enzyme binding but can be transformed into other functional groups like tetrazoles or oxadiazoles to create bioisosteres with potentially improved properties. nih.govresearchgate.net The C-7 position is highly versatile for introducing substituents that can enhance antibacterial potency and spectrum. farmaciajournal.comnih.gov The bromine at C-3 in this compound is a key site for cross-coupling reactions to introduce a wide variety of substituents.
Targeting Drug Resistance : A primary goal is to design derivatives that can overcome existing bacterial resistance mechanisms. nih.gov This may involve creating compounds that bind more tightly to mutated enzymes or that have novel cellular targets altogether.
Q & A
Q. What are the recommended synthetic routes for 3-Bromo-7-fluoroquinoline, and how can researchers optimize reaction conditions?
- Methodological Answer : Synthetic pathways for halogenated quinolines often involve direct halogenation or cross-coupling reactions. For bromo-fluoro derivatives, electrophilic substitution using brominating agents (e.g., NBS) on fluorinated precursors is common. Optimization requires controlling temperature (e.g., 0–60°C) and solvent polarity (e.g., DCM or DMF) to minimize byproducts. Characterization via H/C NMR and HPLC (≥97% purity) is critical . Example Table :
| Method | Starting Material | Reaction Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Electrophilic Bromination | 7-Fluoroquinoline | NBS, DCM, 40°C | 65–75 | 97.0 |
| Suzuki-Miyaura Coupling | 7-Fluoro-3-boronic ester | Pd catalyst, THF | 50–60 | 95.5 |
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should include thermal analysis (TGA/DSC) and accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks). Store the compound at 0–6°C in inert atmospheres to prevent hydrolysis or photodegradation. Monitor decomposition via LC-MS, referencing degradation products like dehalogenated quinoline .
Advanced Research Questions
Q. What computational strategies predict the regioselectivity of this compound in palladium-catalyzed cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states to identify favorable coupling sites (C3 vs. C7). Compare electron density maps and Fukui indices to predict reactivity. Validate with experimental data (e.g., F NMR shifts) and benchmark against analogous compounds like 8-bromo-6-fluoroquinoline . Use the FINER framework to ensure feasibility and novelty .
Q. How can researchers reconcile discrepancies in reported catalytic efficiencies for this compound in heterocyclic transformations?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to analyze variables such as catalyst loading (e.g., Pd vs. Cu), solvent effects, and substrate ratios. Employ meta-analysis to quantify heterogeneity across studies. For example, contradictory yields in Sonogashira reactions may arise from trace moisture levels, which can be controlled using molecular sieves .
Q. What mechanistic insights explain the divergent reactivity of this compound compared to its structural isomers?
- Methodological Answer : Investigate steric and electronic effects via Hammett plots or kinetic isotope effects. For instance, the electron-withdrawing fluoro group at C7 may deactivate C3 for nucleophilic substitution, contrasting with isomers like 2-Bromo-6-fluoroquinoline. Use X-ray crystallography to compare bond lengths and angles, referencing databases for similar quinoline derivatives .
Guidance for Experimental Design
Q. How can the PICO framework structure a study on the anticancer activity of this compound derivatives?
- Population : Cancer cell lines (e.g., HeLa, MCF-7).
- Intervention : Dose-dependent treatment with this compound.
- Comparison : Untreated controls or structurally related compounds (e.g., 4-Bromo-2-fluoroquinoline).
- Outcome : IC50 values, apoptosis markers (e.g., caspase-3 activation). This framework ensures focused hypothesis testing and comparability with prior studies .
Q. What protocols mitigate reproducibility challenges in synthesizing this compound?
- Standardize reagent sources (e.g., >97% purity boronic acids) and reaction vessels (Schlenk tubes for air-sensitive steps). Document all parameters (e.g., stirring rate, inert gas flow) and share raw spectral data via open-access platforms. Cross-validate results with independent labs .
Data Analysis & Contradiction Resolution
Q. How should researchers address conflicting reports on the photoluminescence properties of this compound?
- Replicate experiments under identical conditions (e.g., excitation wavelength, solvent). Use high-resolution mass spectrometry to confirm sample integrity. Discrepancies may arise from impurities (e.g., residual Pd) or crystallinity differences, which can be resolved via recrystallization or column chromatography .
Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in this compound analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
